molecular formula C14H12F3NOS B1401168 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine CAS No. 74159-79-8

4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine

Cat. No. B1401168
CAS RN: 74159-79-8
M. Wt: 299.31 g/mol
InChI Key: KLFFVMGVBYENAH-UHFFFAOYSA-N
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Description

The compound is an aromatic amine with a trifluoromethyl group and a methylsulfanylphenoxy group attached to the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized for their antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Nanofiltration Membrane Development

Researchers have explored the use of sulfonated aromatic diamine monomers, including derivatives similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, in the creation of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux and improved dye treatment efficacy, attributed to the increased surface hydrophilicity provided by the sulfonated monomers (Liu et al., 2012).

Molecular Probing and Sensing

A red-emitting sensor for mercuric ion, based on a structure similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, exhibits selective and reversible Hg(II) detection in aqueous solutions. This sensor's effectiveness is attributed to its thioether-rich metal-binding unit, which can be applied in environmental monitoring and field testing (Nolan & Lippard, 2007).

Polymer Synthesis and Applications

Compounds structurally related to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been used in synthesizing various polymers. These polymers, such as fluorinated polyimides, are noted for their excellent thermal stability, mechanical properties, and low dielectric constants. Such properties make these polymers suitable for applications in electronics and materials science (Tao et al., 2009).

Liquid Crystal Technology

Diamines with structures akin to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been employed in the development of polyimide liquid crystal alignment layers. These polyimides, used in liquid crystal displays, demonstrate high thermal stability and effective vertical alignment properties, crucial for advanced display technologies (Liu et al., 2008).

properties

IUPAC Name

4-(4-methylsulfanylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS/c1-20-11-5-2-9(3-6-11)19-10-4-7-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFFVMGVBYENAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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